molecular formula C14H12O2 B3191622 9,10-Anthracenediol, 1,4-dihydro- CAS No. 56136-13-1

9,10-Anthracenediol, 1,4-dihydro-

Cat. No. B3191622
CAS RN: 56136-13-1
M. Wt: 212.24 g/mol
InChI Key: XNGBCVRGPNWAGY-UHFFFAOYSA-N
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Patent
US07279607B2

Procedure details

A three necked flask having a capacity of 300 ml and equipped with a stirrer, a thermometer, a heating jacket and a charge inlet, 32 g of a 30% sodium hydroxide aqueous solution and 57 g of water were charged, and with stirring, 25 g of 9,10-anthracenedione was charged and suspended, whereupon air in the flask was substituted by nitrogen. While stirring the content in this flask, 130 g of an aqueous solution of a sodium salt of 1,4-dihydro-9,10-dihydroxyanthracene (22% as the concentration of anthracenedione) was added, and the mixture was maintained at an internal temperature within a range of from 85 to 90° C. for 4 hours to obtain an aqueous solution of a sodium salt of 9,10-anthracenediol.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
57 g
Type
solvent
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step Two
[Compound]
Name
aqueous solution
Quantity
130 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH-].[Na+].[CH:3]1[C:16]2[C:15](=[O:17])[C:14]3[C:9](=[CH:10][CH:11]=[CH:12][CH:13]=3)[C:8](=[O:18])[C:7]=2[CH:6]=[CH:5][CH:4]=1.[Na:19].OC1C2C(C(O)=C3C=1CC=CC3)=CC=CC=2.C1(=O)C2C(=CC3C(C=2)=CC=CC=3)C=CC1=O>O>[Na:19].[CH:10]1[C:9]2[C:14](=[C:15]([OH:17])[C:16]3[C:7]([C:8]=2[OH:18])=[CH:6][CH:5]=[CH:4][CH:3]=3)[CH:13]=[CH:12][CH:11]=1 |f:0.1,^1:18,52|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
57 g
Type
solvent
Smiles
O
Step Two
Name
Quantity
25 g
Type
reactant
Smiles
C1=CC=CC=2C(C3=CC=CC=C3C(C12)=O)=O
Step Three
Name
aqueous solution
Quantity
130 g
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Na]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC=1C2=CC=CC=C2C(=C2CC=CCC12)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(C(C=CC2=CC3=CC=CC=C3C=C12)=O)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
87.5 (± 2.5) °C
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
equipped with a stirrer
STIRRING
Type
STIRRING
Details
While stirring the content in this flask

Outcomes

Product
Name
Type
product
Smiles
[Na]
Name
Type
product
Smiles
C1=CC=CC2=C(C3=CC=CC=C3C(=C12)O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.